molecular formula C14H21NO4S B345597 1-[(3,4-Dimethoxyphenyl)sulfonyl]azepane CAS No. 333745-32-7

1-[(3,4-Dimethoxyphenyl)sulfonyl]azepane

Cat. No.: B345597
CAS No.: 333745-32-7
M. Wt: 299.39g/mol
InChI Key: LDVFQUUGKAPIRI-UHFFFAOYSA-N
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Description

1-[(3,4-Dimethoxyphenyl)sulfonyl]azepane is a sulfonamide derivative featuring a seven-membered azepane ring linked to a 3,4-dimethoxyphenyl group via a sulfonyl bridge. The compound’s molecular formula is inferred as C₁₃H₁₉NO₄S (molecular weight ≈ 286.37 g/mol), with the azepane ring contributing conformational flexibility and moderate lipophilicity compared to smaller heterocycles .

Properties

CAS No.

333745-32-7

Molecular Formula

C14H21NO4S

Molecular Weight

299.39g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)sulfonylazepane

InChI

InChI=1S/C14H21NO4S/c1-18-13-8-7-12(11-14(13)19-2)20(16,17)15-9-5-3-4-6-10-15/h7-8,11H,3-6,9-10H2,1-2H3

InChI Key

LDVFQUUGKAPIRI-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCCCC2)OC

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCCCC2)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

1-[(3,4-Dimethoxyphenyl)sulfonyl]piperazine
  • Molecular Formula : C₁₂H₁₇N₂O₄S (MW ≈ 287.36 g/mol) .
  • Key Differences: Replaces the azepane ring with a six-membered piperazine ring (two nitrogen atoms). Piperazine’s rigid structure may reduce membrane permeability compared to azepane’s flexibility.
1-[(4-Methylphenyl)sulfonyl]azepane
  • Molecular Formula: C₁₃H₁₉NO₂S (MW = 253.37 g/mol) .
  • Key Differences :
    • Substitutes 3,4-dimethoxyphenyl with a 4-methylphenyl group.
    • Methyl groups donate electrons via induction, whereas methoxy groups donate via resonance, altering electronic interactions with biological targets .
    • Simpler synthesis routes reported (18 synthetic methods), suggesting higher commercial accessibility .
1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane
  • Molecular Formula : C₁₆H₂₂N₄O₃ (MW = 318.37 g/mol) .

Physicochemical Properties

Compound Molecular Weight (g/mol) Ring Structure Substituent Effects Solubility Profile
1-[(3,4-Dimethoxyphenyl)sulfonyl]azepane ~286.37 Azepane (7-membered) 3,4-Dimethoxy enhances polarity and H-bonding Moderate lipophilicity
1-[(3,4-Dimethoxyphenyl)sulfonyl]piperazine ~287.36 Piperazine (6-membered) Dual amines increase water solubility High aqueous solubility
1-[(4-Methylphenyl)sulfonyl]azepane 253.37 Azepane Methyl reduces polarity Lower solubility in polar solvents
1-{[3-(3,4-Dimethoxyphenyl)oxadiazole]diazepane} 318.37 Diazepane (7-membered) Oxadiazole enhances electronic delocalization Discontinued due to stability issues

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